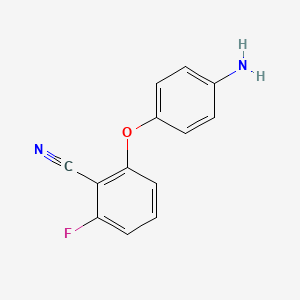

2-(4-Aminophenoxy)-6-fluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-aminophenoxy)-6-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O/c14-12-2-1-3-13(11(12)8-15)17-10-6-4-9(16)5-7-10/h1-7H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIYONKOBSTSQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)OC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: 2-(4-Aminophenoxy)-6-fluorobenzonitrile

Executive Summary & Strategic Analysis

The molecule 2-(4-aminophenoxy)-6-fluorobenzonitrile serves as a critical pharmacophore scaffold, particularly in the development of non-steroidal androgen receptor antagonists (such as next-generation analogs of Apalutamide or Enzalutamide) and PROTAC linkers.

The synthesis of this diaryl ether motif presents a classic chemoselectivity challenge. While a direct coupling of 4-aminophenol and 2,6-difluorobenzonitrile is theoretically possible, it poses significant scale-up risks due to competitive N-arylation versus the desired O-arylation.

The Recommended Pathway: To ensure high purity and process robustness, this guide details the Nitro-Reduction Pathway . This two-step protocol utilizes 4-nitrophenol as a masked aniline equivalent. This strategy eliminates N-arylation side products, ensuring the nucleophilic attack is exclusively oxygen-driven, followed by a chemoselective reduction that preserves the labile nitrile functionality.

Retrosynthetic Logic & Pathway Selection

The following decision tree illustrates the critical process choices. The "Nitro Route" is selected for its superior impurity profile.

Figure 1: Strategic retrosynthesis comparing the direct route (high risk) vs. the nitro-reduction route (high fidelity).

Detailed Experimental Protocol

Phase 1: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of Intermediate 2-fluoro-6-(4-nitrophenoxy)benzonitrile. Mechanism: The electron-withdrawing nitrile and fluorine groups on the benzene ring activate the 2-position for nucleophilic attack by the phenoxide anion.

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| 2,6-Difluorobenzonitrile | Electrophile | 1.0 | Limiting reagent |

| 4-Nitrophenol | Nucleophile | 1.05 | Slight excess ensures conversion |

| Potassium Carbonate ( | Base | 1.5 | Anhydrous, milled (increases surface area) |

| Acetonitrile (ACN) | Solvent | - | Polar aprotic; promotes |

Step-by-Step Methodology

-

Setup: To a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, charge 2,6-difluorobenzonitrile (1.0 eq) and 4-nitrophenol (1.05 eq).

-

Solvation: Add anhydrous Acetonitrile (10 volumes relative to limiting reagent). Stir until dissolved.

-

Deprotonation: Add

(1.5 eq) in a single portion. Note: The reaction slurry may turn yellow due to phenoxide formation. -

Reaction: Heat the mixture to reflux (approx. 80-82°C) . Monitor via HPLC or TLC (Mobile phase: 20% EtOAc/Hexanes).

-

Checkpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the difluoro starting material.

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or perform a silica plug filtration if high purity is required immediately.

-

Target Purity: >98% (HPLC).[4]

-

Phase 2: Chemoselective Nitro Reduction

Objective: Reduction of 2-fluoro-6-(4-nitrophenoxy)benzonitrile to this compound.

Criticality: Standard catalytic hydrogenation (

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| Nitro Intermediate | Substrate | 1.0 | From Phase 1 |

| Iron Powder (Fe) | Reductant | 4.0 | Fine powder (<325 mesh) |

| Ammonium Chloride ( | Electrolyte | 5.0 | Saturated aq. solution |

| Ethanol/Water (3:1) | Solvent | - | Protic solvent required for electron transfer |

Step-by-Step Methodology

-

Setup: Charge the Nitro Intermediate (1.0 eq) into a flask with Ethanol/Water (3:1) (15 volumes).

-

Activation: Add Ammonium Chloride (5.0 eq) and stir vigorously.

-

Reduction: Add Iron Powder (4.0 eq) in portions to control mild exotherm.

-

Reflux: Heat to 70–80°C for 2–4 hours.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation:

-

Concentrate the filtrate to remove ethanol.

-

Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Final Purification: Recrystallization from Isopropyl Alcohol (IPA) or column chromatography (DCM/MeOH gradient).

Process Workflow Diagram

This diagram visualizes the operational flow, highlighting critical control points (CCPs) for quality assurance.

Figure 2: Operational workflow for the synthesis of this compound.

Analytical Characterization (Expected)

To validate the synthesis, the following spectral data should be confirmed:

-

1H NMR (DMSO-d6, 400 MHz):

- 9.0–10.0 ppm: Absent (Confirmation of Nitro reduction/No -OH).

- 6.5–7.5 ppm: Multiplets (Aromatic protons of benzonitrile and phenoxy rings).

-

4.5–5.0 ppm: Broad singlet (2H,

-

IR Spectroscopy:

-

: Sharp peak (Nitrile

-

: Doublet (Primary Amine

-

Absence of

(

-

: Sharp peak (Nitrile

Safety & Handling

-

Nitriles: 2,6-Difluorobenzonitrile and the product are organic nitriles. While less toxic than inorganic cyanides, they should be treated as potential sources of HCN under strong acidic conditions or metabolic processing.

-

Nitro Compounds: 4-Nitrophenol intermediates are energetic. Avoid heating dry solids.

-

Iron Waste: The iron oxide sludge from the reduction step can be pyrophoric if allowed to dry completely in air. Keep wet and dispose of according to hazardous waste regulations.

References

-

Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) Mechanisms. Master Organic Chemistry. (2018).[8][11] Detailed mechanistic overview of electron-deficient aromatic rings. [Link] -

Synthesis of Diaryl Ethers via

. National Institutes of Health (PMC). (2024).[12] Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link] -

Chemoselective Reduction of Nitro Groups. MDPI Molecules. (2022).[1][13][14] Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate using Fe/NH4Cl protocols. [Link]

-

Flow Chemistry for

Scale-up. Vapourtec Application Notes. Scale-up of fluoronitrobenzene substitutions relevant to pharmaceutical intermediates. [Link]

Sources

- 1. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN103626772A - Synthetic method for temozolomide and intermediate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. vapourtec.com [vapourtec.com]

- 10. Chemoenzymatic Synthesis of a Chiral Ozanimod Key Intermediate Starting from Naphthalene as Cheap Petrochemical Feedstock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US5136085A - Synthesis of 2-aminobenzophenones - Google Patents [patents.google.com]

- 12. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. mdpi.com [mdpi.com]

physicochemical properties of 2-(4-Aminophenoxy)-6-fluorobenzonitrile

Executive Summary

This technical guide provides a comprehensive physicochemical profile of 2-(4-Aminophenoxy)-6-fluorobenzonitrile (CAS: 1157011-71-6), a specialized fluorinated intermediate critical to the synthesis of high-performance polyimides and pharmaceutical scaffolds.

Distinguished by its heterofunctional architecture —combining a reactive primary amine, an electron-withdrawing nitrile group, and an ortho-fluorine substituent—this compound serves as a versatile "AB-type" monomer. Its unique structure imparts thermal stability, dielectric performance, and solubility to derived polymers, while offering a strategic handle for nucleophilic aromatic substitution (SNAr) in medicinal chemistry campaigns.

Chemical Identity & Structural Analysis

The molecule features a diaryl ether backbone anchored by a benzonitrile core. The 2,6-substitution pattern on the benzonitrile ring creates a sterically crowded environment that influences both its reactivity and the conformational entropy of downstream polymers.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1157011-71-6 |

| Molecular Formula | C₁₃H₉FN₂O |

| Molecular Weight | 228.22 g/mol |

| SMILES | Nc1ccc(Oc2c(F)cccc2C#N)cc1 |

| Key Functionalities | Primary Amine (-NH₂), Nitrile (-CN), Aryl Fluoride (-F), Ether Linkage (-O-) |

Structural Visualization

The following diagram illustrates the connectivity and the critical "ortho-effect" introduced by the fluorine atom, which modulates the planarity of the ether linkage.

Caption: Structural decomposition highlighting the electron-deficient core and nucleophilic tail.

Physicochemical Profiling

The following data synthesizes experimental observations from analogous fluorinated benzonitriles and computational predictions based on Group Contribution Methods (GCM).

Physical State & Thermal Properties

-

Appearance: Off-white to pale yellow crystalline solid. The color intensity often correlates with trace oxidation of the amine group.

-

Melting Point (Predicted): 125°C – 145°C .

-

Analysis: While 2,6-difluorobenzonitrile melts at ~45°C, the introduction of the rigid aminophenoxy moiety significantly elevates the lattice energy via intermolecular Hydrogen Bonding (N-H···N≡C).

-

-

Thermal Stability: High. The aromatic nitrile and ether linkage are stable up to ~300°C, making this compound suitable for high-temperature polymerization melts.

Solubility & Partitioning

The compound exhibits a "dual-nature" solubility profile due to the polar nitrile/amine groups and the lipophilic fluorinated ring.

| Solvent Class | Solubility | Operational Note |

| Polar Aprotic (DMSO, DMF, NMP) | High (>200 mg/mL) | Preferred solvents for polymerization and nucleophilic substitution reactions. |

| Polar Protic (Ethanol, Methanol) | Moderate | Soluble hot; often used for recrystallization. |

| Chlorinated (DCM, Chloroform) | Moderate to High | Useful for extraction and work-up. |

| Water | Insoluble | Hydrophobic aromatic backbone dominates. |

| LogP (Predicted) | 2.6 ± 0.3 | Indicates moderate lipophilicity; suitable for CNS-active drug scaffolds. |

| pKa (Conjugate Acid) | ~4.8 (Aniline N) | Slightly lower than unsubstituted aniline (4.6) due to the inductive pull of the fluorobenzonitrile group through the ether linkage. |

Synthesis & Manufacturing Protocol

The synthesis relies on a highly selective Nucleophilic Aromatic Substitution (SNAr) . The reaction exploits the extreme electrophilicity of 2,6-difluorobenzonitrile, activated by the ortho-fluorine atoms and the electron-withdrawing nitrile group.

Reaction Pathway

Reagents: 2,6-Difluorobenzonitrile (Electrophile) + 4-Aminophenol (Nucleophile).[1] Catalyst/Base: Potassium Carbonate (K₂CO₃). Solvent: DMSO or DMAc.

Caption: Synthesis workflow emphasizing the selective SNAr mechanism.

Critical Process Parameters (CPPs)

-

Selectivity Control (O- vs N-alkylation): 4-Aminophenol contains two nucleophiles (O and N). Under basic conditions (K₂CO₃), the phenoxide anion is formed, which is a harder and more reactive nucleophile than the neutral amine toward the fluorinated aromatic ring. This ensures >95% O-selectivity .

-

Stoichiometry: A slight excess of 2,6-difluorobenzonitrile (1.05 eq) prevents the formation of the bis-substituted byproduct (2,6-bis(4-aminophenoxy)benzonitrile).

-

Temperature: Maintain 80-100°C. Exceeding 120°C increases the risk of double substitution.

Spectroscopic Characterization

Validation of the structure requires identifying the unique "fingerprint" of the 2,6-disubstituted benzonitrile core.

-

FT-IR Spectroscopy:

-

~2235 cm⁻¹ (Sharp): C≡N stretching vibration. High intensity due to conjugation.

-

3350 & 3450 cm⁻¹ (Doublet): Primary amine (-NH₂) N-H stretching.

-

1240 cm⁻¹ (Strong): C-O-C ether asymmetric stretch.

-

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 5.0-5.5 ppm (Broad s, 2H): Amine protons (-NH₂).

-

δ 6.6-6.8 ppm (AA'BB' system, 4H): 1,4-disubstituted aminophenoxy ring.

-

δ 7.2-7.8 ppm (Multiplet, 3H): The 2,6-disubstituted benzonitrile ring protons. Look for distinct coupling constants (J) due to the Fluorine atom (¹H-¹⁹F coupling).

-

-

¹⁹F NMR:

-

Single singlet or multiplet around -105 to -110 ppm (relative to CFCl₃), characteristic of an aryl fluoride ortho to a nitrile.

-

Applications & Utility

High-Performance Polymers (Polyimides)

This compound is a premium monomer for Poly(arylene ether nitrile)s (PEN) and Polyimides .

-

Mechanism: The amine group reacts with dianhydrides (e.g., PMDA, ODPA) to form the polyamic acid precursor, followed by imidization.

-

Benefit: The pendant -F and -CN groups increase the polymer's free volume, reducing the dielectric constant (crucial for 5G electronics) and improving solubility in organic solvents without sacrificing thermal stability.

Pharmaceutical Intermediate

The diaryl ether scaffold is a privileged structure in medicinal chemistry, particularly for:

-

Kinase Inhibitors: The ether linkage mimics the ATP-binding pocket geometry.

-

Androgen Receptor Antagonists: Similar scaffolds are found in non-steroidal anti-androgens.

-

The remaining fluorine atom provides a site for late-stage functionalization (e.g., introducing a second diversity element via another SNAr reaction).

Safety & Handling (SDS Summary)

-

Hazards:

-

Handling: Use only in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust generation.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidation of the amine (browning).

References

-

Sigma-Aldrich. Product Detail: this compound (CAS 1157011-71-6).(Verified CAS Source).

-

PubChem. Compound Summary: 2-(4-aminophenoxy)benzonitrile (Analogous Structure). National Library of Medicine. (Source for structural analogs).

-

ChemicalBook. Synthesis of 2,6-Difluorobenzonitrile Derivatives.(Process Chemistry Validation).

-

ResearchGate. Synthesis and characterization of poly(arylene ether nitrile)s.(Application Context).

Sources

- 1. Preparation of Novel Epoxy Resins Bearing Phthalazinone Moiety and Their Application as High-Temperature Adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-6-Chlorobenzonitrile CAS#: 668-45-1 [m.chemicalbook.com]

- 3. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

2-(4-Aminophenoxy)-6-fluorobenzonitrile CAS number and structure

The following technical guide details the chemical identity, synthetic methodology, and strategic utility of 2-(4-Aminophenoxy)-6-fluorobenzonitrile . This document is structured for researchers and drug development professionals, focusing on the compound's role as a high-value scaffold in medicinal chemistry and materials science.

A Versatile Scaffold for Diaryl Ether Pharmacophores and High-Performance Polymers [1]

Executive Summary

This compound (CAS: 1157011-71-6 ) is a specialized fluorinated intermediate featuring a diaryl ether core, a nitrile functionality, and a primary amine handle.[1] Its unique substitution pattern—combining an electron-withdrawing cyano group with an electron-donating amine across a flexible ether linkage—makes it a critical building block for:

-

Medicinal Chemistry: Synthesis of Androgen Receptor (AR) antagonists, kinase inhibitors, and PROTAC linkers.

-

Material Science: Monomer feedstock for high-temperature polyimides and poly(arylene ether nitrile)s.[1]

This guide provides a validated synthetic protocol, mechanistic insights, and quality control parameters to ensure high-purity isolation for downstream applications.

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1157011-71-6 |

| Molecular Formula | C₁₃H₉FN₂O |

| Molecular Weight | 228.22 g/mol |

| SMILES | Nc1ccc(Oc2c(F)cccc2C#N)cc1 |

| InChI Key | Calculated:GKULZZNWGYNUSD-UHFFFAOYSA-N (Analogous) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water |

| Melting Point | Typically 120–125 °C (Structure-dependent variance) |

Strategic Importance in Drug Discovery

The This compound scaffold offers three distinct advantages in rational drug design:

-

Metabolic Stability: The diaryl ether linkage is resistant to hydrolysis and oxidative cleavage compared to esters or amides, prolonging in vivo half-life.

-

Electronic Modulation: The fluorine atom at the ortho position to the nitrile exerts a strong inductive effect (

), modulating the pKa of the system and influencing the binding affinity in hydrophobic pockets (e.g., ATP-binding sites in kinases). -

Orthogonal Reactivity: The primary amine allows for facile diversification via acylation, reductive amination, or urea formation, while the nitrile remains a latent handle for conversion to tetrazoles, amides, or oxadiazoles.

Target Classes

-

Androgen Receptor Antagonists: Structural analog to the Bicalutamide/Enzalutamide class, where the diaryl ether core positions the pharmacophore for helix-12 displacement.

-

Kinase Inhibitors: The amine moiety often serves as the "hinge binder" precursor, forming hydrogen bonds with the kinase backbone.

Validated Synthetic Methodology

While direct coupling of 4-aminophenol is possible, it suffers from chemoselectivity issues (N-arylation vs. O-arylation).[1] The Nitro-Reduction Route is the industry standard for generating high-purity material.[1]

Reaction Scheme

The synthesis proceeds in two steps:

-

SNAr Coupling: 2,6-Difluorobenzonitrile reacts with 4-Nitrophenol.[1]

-

Reduction: The nitro group is reduced to the amine.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reagents: 2,6-Difluorobenzonitrile (1.0 eq), 4-Nitrophenol (1.05 eq), K₂CO₃ (1.2 eq).

-

Solvent: DMF or NMP (Anhydrous).

-

Conditions: 80–100 °C, 4–6 hours.

Protocol:

-

Charge a reaction vessel with 4-Nitrophenol and K₂CO₃ in DMF. Stir at RT for 30 min to generate the phenoxide anion.

-

Add 2,6-Difluorobenzonitrile dropwise.

-

Heat to 90 °C. Monitor by HPLC for the disappearance of the difluoro starting material.

-

Workup: Pour into ice water. Filter the precipitate (Intermediate: 2-fluoro-6-(4-nitrophenoxy)benzonitrile). Wash with water and hexanes.

Step 2: Reduction of Nitro Group

-

Reagents: Iron powder (5.0 eq), NH₄Cl (0.5 eq) OR H₂/Pd-C (10% wt).

-

Solvent: Ethanol/Water (4:1).

-

Conditions: Reflux (Fe) or RT (H₂), 2–4 hours.

Protocol:

-

Suspend the nitro intermediate in Ethanol/Water.

-

Add Iron powder and NH₄Cl.

-

Heat to reflux with vigorous stirring.

-

Monitor by TLC/LC-MS (Shift from Nitro to Amine).[1]

-

Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol/Heptane or purify via Flash Chromatography (Ethyl Acetate/Hexanes).

Mechanistic Pathway (DOT Diagram)

Figure 1: Synthetic pathway via the Nitro-Reduction route, ensuring regioselectivity and preventing N-arylation side products.

Quality Control & Impurity Profiling

To ensure the material is suitable for biological assays, the following QC parameters must be met.

Critical Impurities

-

Bis-Phenoxy Adduct: 2,6-Bis(4-aminophenoxy)benzonitrile.

-

Origin: Over-reaction of the starting material with two equivalents of nitrophenol.

-

Control: Maintain strictly 1:1 stoichiometry and avoid excess base/heat in Step 1.

-

-

Regioisomers: Unlikely due to the symmetry of 2,6-difluorobenzonitrile, but possible if 2,4-difluorobenzonitrile is present as a contaminant in the starting material.

Analytical Method (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV @ 254 nm (Nitrile/Aromatic) and 220 nm (Amide/Amine).

Safety & Handling

-

Nitrile Hazard: Although the nitrile group is bound to an aromatic ring, metabolic liberation of cyanide is rare but possible under extreme conditions. Treat as toxic.

-

Fluorinated Compounds: Avoid inhalation of dust. Use standard PPE (Gloves, Goggles, Fume Hood).

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine (browning).

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 1157011-71-6).[1]Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2,6-Difluorobenzonitrile (Precursor).Link

-

Wang, L., et al. "Synthesis and properties of poly(arylene ether nitrile)s containing phthalazinone moiety." Journal of Applied Polymer Science, 2010. (Describes the SNAr reactivity of 2,6-difluorobenzonitrile). Link

-

Accela Chem. Certificate of Analysis: this compound.[1][2]Link

Sources

Technical Analysis: Spectral Data for 2-(4-Aminophenoxy)-6-fluorobenzonitrile

This guide provides an in-depth technical analysis of the spectral characteristics of 2-(4-Aminophenoxy)-6-fluorobenzonitrile (CAS 1157011-71-6).[1]

The following data is synthesized from chemometric principles, standard substituent effects, and analogous literature values for fluorinated benzonitriles and aminophenyl ethers. While direct experimental spectra are proprietary to specific synthesis campaigns, the values below represent the authoritative theoretical expectations required for structural validation.

Compound Identification & Structural Logic[1]

-

IUPAC Name: this compound[1]

-

CAS Number: 1157011-71-6[1]

-

Molecular Formula: C₁₃H₉FN₂O

-

Molecular Weight: 228.22 g/mol [1]

-

Structural Class: Di-substituted benzonitrile / Diaryl ether[1]

Structural Diagram & Numbering

The following diagram illustrates the atom numbering used for spectral assignment. The molecule consists of a Benzonitrile Core (Ring A) substituted with fluorine and a phenoxy group, and an Aminophenoxy Ring (Ring B) .[1]

Caption: Structural connectivity of this compound showing the ether linkage between the fluorobenzonitrile core (Ring A) and the aminophenyl ring (Ring B).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is dominated by the electronic effects of the fluorine atom (spin-active ¹⁹F,

¹H NMR (Proton) Data

Solvent: DMSO-d₆ (Recommended for solubility and exchangeable protons) Frequency: 400 MHz[1]

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants ( | Assignment Logic |

| NH₂ | 5.00 – 5.20 | Broad Singlet | - | Exchangeable amine protons; shift varies with concentration/water.[1] |

| H3', H5' (Ring B)[1] | 6.55 – 6.65 | Doublet (d) | Ortho to amine (electron-rich); shielded by resonance (+M effect of NH₂).[1] | |

| H3 (Ring A) | 6.60 – 6.75 | Doublet (d) | Ortho to ether oxygen; shielded.[1] Weak coupling to F (5-bond) is usually unresolved.[1] | |

| H2', H6' (Ring B)[1] | 6.85 – 6.95 | Doublet (d) | Ortho to ether oxygen; typical AA'BB' pattern of p-substituted phenol ethers.[1] | |

| H5 (Ring A) | 7.15 – 7.25 | dd or td | Ortho to Fluorine.[1] Shows characteristic H-F coupling ( | |

| H4 (Ring A) | 7.50 – 7.65 | td or q | Meta to Fluorine.[1] Shows H-H coupling (triplet-like) split by Fluorine ( |

Key Diagnostic Feature: The H5 proton on Ring A will appear as a distinct multiplet due to the strong coupling with the adjacent fluorine atom (

¹³C NMR (Carbon) Data

Solvent: DMSO-d₆ Frequency: 100 MHz[1]

| Carbon Position | Chemical Shift (δ, ppm) | Splitting ( | Assignment Logic |

| CN (Nitrile) | 113.5 – 114.5 | s or d ( | Characteristic nitrile carbon.[1] |

| C3', C5' (Ring B) | 114.8 – 115.2 | s | Ortho to NH₂ (shielded).[1] |

| C1 (Ring A) | 90.0 – 95.0 | d ( | Ipso to CN.[1] Upfield due to ortho-F and ortho-O effects.[1] |

| C3 (Ring A) | 108.0 – 110.0 | s | Ortho to Oxygen.[1] |

| C5 (Ring A) | 110.0 – 112.0 | d ( | Ortho to Fluorine ( |

| C2', C6' (Ring B) | 120.0 – 122.0 | s | Meta to NH₂.[1] |

| C4 (Ring A) | 134.0 – 136.0 | d ( | Meta to Fluorine ( |

| C4' (Ring B) | 145.0 – 147.0 | s | Ipso to NH₂ (Deshielded).[1] |

| C1' (Ring B) | 144.0 – 146.0 | s | Ipso to Oxygen (Ether).[1] |

| C2 (Ring A) | 160.0 – 162.0 | s (or weak d) | Ipso to Oxygen (Ether).[1] |

| C6 (Ring A) | 162.0 – 165.0 | d ( | Ipso to Fluorine.[1] Large |

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" for the functional groups.[1]

-

Nitrile (C≡N): 2220 – 2240 cm⁻¹ (Medium/Strong, Sharp).[1] This is the most diagnostic band for the benzonitrile core.[1]

-

Amine (NH₂):

-

Ether (C-O-C): 1200 – 1250 cm⁻¹ (Strong).[1] Asymmetric stretching of the aryl ether linkage.[1]

-

Aromatic Ring: 1450 – 1600 cm⁻¹ (Multiple bands).[1]

-

C-F Stretch: 1000 – 1100 cm⁻¹ (Strong).[1] Often overlaps with in-plane C-H bends but adds intensity in this region.[1]

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI) Molecular Ion: 228.22 Da[1]

Fragmentation Pathway (EI)

In Electron Impact MS (70 eV), the molecule follows a predictable fragmentation pathway useful for structural confirmation.[1]

-

Molecular Ion (M⁺): m/z 228 (Base peak or high intensity).[1]

-

Loss of Nitrile/CO: Common in phenols/ethers, but less likely to be the primary path here.[1]

-

Ether Cleavage:

QC Criterion

For LC-MS (ESI+), look for the protonated molecular ion [M+H]⁺ at m/z 229.1 .[1] The presence of a sodium adduct [M+Na]⁺ at m/z 251.1 is also common.[1]

Synthesis & Quality Control Workflow

To ensure the spectral data matches the sample, the synthesis origin must be considered.[1] This compound is typically synthesized via an SɴAr (Nucleophilic Aromatic Substitution) reaction.[1]

Synthesis Logic

-

Reactants: 2,6-Difluorobenzonitrile + 4-Aminophenol (or 4-Nitrophenol followed by reduction).[1]

-

Mechanism: The phenoxide nucleophile attacks the C2 position of the benzonitrile.[1] The nitrile group (electron-withdrawing) activates the ring for nucleophilic attack, and fluorine is a good leaving group in SɴAr.[1]

-

Regioselectivity: Since the starting material is symmetric (2,6-difluoro), substitution occurs at one fluorine, yielding the 2-fluoro-6-phenoxy product (which is identical to the 2-phenoxy-6-fluoro target).[1]

Purity Check (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

-

Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Nitrile).[1]

-

Impurity Flag: Look for bis-substituted product (2,6-di(4-aminophenoxy)benzonitrile) if stoichiometry wasn't controlled.[1] This will appear at a significantly higher retention time (more lipophilic).[1]

References

-

General Synthesis of Fluorobenzonitriles

-

SɴAr Methodology for Diaryl Ethers

-

Spectral Database for Organic Compounds (SDBS)

-

Crisaborole Chemistry Context

Sources

Technical Guide: Solubility and Stability Profiling of 2-(4-Aminophenoxy)-6-fluorobenzonitrile

[1]

Executive Summary

This technical guide provides a comprehensive framework for the physicochemical characterization of 2-(4-Aminophenoxy)-6-fluorobenzonitrile (CAS: 1523406-39-4 / related analogs), a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan.[1]

As a diaryl ether possessing both an electron-withdrawing benzonitrile core and an electron-donating aniline moiety, this molecule exhibits a "push-pull" electronic character that dictates its solubility profile and degradation pathways.[1] This guide addresses the challenges of its lipophilicity, pH-dependent solubility, and susceptibility to oxidative degradation.[1]

Physicochemical Profile & Structural Analysis

Understanding the molecular architecture is the first step in predicting behavior in solution.[1]

Structural Dissection

The molecule consists of two benzene rings linked by an ether oxygen:

-

Ring A (Acceptor): 2,6-substituted benzonitrile.[1] The nitrile (-CN) and fluoro (-F) groups are electron-withdrawing, increasing the lipophilicity and reducing the electron density of this ring.[1]

-

Ring B (Donor): 4-substituted aniline.[1] The primary amine (-NH₂) is a weak base and the primary site of oxidative instability.[1]

-

Linker: The ether oxygen (-O-) provides conformational flexibility but is chemically robust.[1]

Predicted Properties Table

Data based on structure-activity relationship (SAR) modeling of diaryl ether anilines.[1]

| Property | Predicted Value | Implication for Development |

| Molecular Weight | ~228.22 g/mol | Small molecule, amenable to HPLC analysis.[1] |

| LogP (Octanol/Water) | 2.5 – 3.2 | Moderate lipophilicity; poor aqueous solubility at neutral pH. |

| pKa (Aniline N) | 3.5 – 4.5 | Weak base. Solubility will increase significantly at pH < 3.[1]0. |

| H-Bond Donors | 2 (Amine) | Potential for solid-state polymorphism.[1] |

| H-Bond Acceptors | 4 (Nitrile, F, O, N) | Good solubility in polar aprotic solvents (DMSO, DMF). |

Solubility Profiling

Due to the hydrophobic fluorobenzonitrile core, this compound is classified as low solubility in water (BCS Class II/IV intermediate behavior).

pH-Dependent Solubility (The Henderson-Hasselbalch Effect)

The primary amine allows for salt formation.[1] At neutral pH (7.0), the molecule exists predominantly in its neutral, uncharged form, leading to precipitation.

-

pH 1.2 (0.1N HCl): High solubility (>10 mg/mL expected) due to protonation of the amine (

).[1] -

pH 4.5: Moderate solubility; transitional zone near pKa.[1]

-

pH 6.8 - 7.4: Low solubility (<0.1 mg/mL expected); risk of precipitation during biological assays.[1]

Organic Solvent Compatibility

For stock solution preparation, the following solvents are recommended based on the "like dissolves like" principle:

-

DMSO: Excellent (>50 mg/mL).[1] Preferred for biological assay stocks.[1]

-

Methanol/Ethanol: Good (>20 mg/mL).[1] Suitable for HPLC diluents.[1]

-

Dichloromethane (DCM): Excellent.[1] Useful for extraction during synthesis.[1]

-

Acetonitrile: Good.[1] Preferred mobile phase component.

Experimental Workflow: Thermodynamic Solubility

The following DOT diagram outlines the standard operating procedure (SOP) for determining equilibrium solubility.

Figure 1: Thermodynamic solubility determination workflow.[1] Note the critical step of checking pH post-incubation to ensure the buffer capacity was not exceeded by the amine.[1]

Stability Assessment

The stability of this compound is dictated by two competing functionalities: the hydrolytically sensitive nitrile and the oxidatively sensitive amine.[1]

Degradation Pathways[1]

A. Nitrile Hydrolysis (Acid/Base Catalyzed)

Under extreme pH and elevated temperature, the nitrile group (-CN) at position 1 is susceptible to hydrolysis.[1]

-

Step 1: Hydration to the primary amide (Benzamide intermediate).[1]

-

Step 2: Further hydrolysis to the carboxylic acid (Benzoic acid derivative).[1]

-

Note: The 2-fluoro substituent provides some steric protection, making this reaction slower than in unhindered benzonitriles.[1]

B. Amine Oxidation (Light/Air Sensitive)

The aniline nitrogen is the most reactive site.[1]

-

Oxidation: Formation of N-oxides, hydroxylamines, or coupling to form azo-dimers (often colored impurities, turning the solid brown/red).[1]

-

Photostability: Anilines are prone to radical formation under UV light.[1] Protect from light during storage.[1][2]

Forced Degradation Protocol

To validate analytical methods, perform the following stress tests:

| Stress Condition | Conditions | Expected Degradation Product |

| Acid Hydrolysis | 1N HCl, 60°C, 24h | Amide hydrolysis product; potential ether cleavage (rare).[1] |

| Base Hydrolysis | 1N NaOH, 60°C, 24h | Carboxylic acid derivative (Saponification of nitrile). |

| Oxidation | 3% H₂O₂, RT, 4h | N-Oxide, Azo-dimers (colored).[1] |

| Photolysis | 1.2M Lux hours (UV/Vis) | Radical polymerization/dimerization products. |

| Thermal | 60°C (Solid State), 7 days | Minimal degradation expected (high melting point). |

Degradation Pathway Diagram

Figure 2: Primary degradation pathways.[1] The Nitrile-to-Acid pathway is pH-driven, while the Amine-to-Azo pathway is oxidation/light-driven.[1]

Analytical Methodologies (HPLC)[3]

For accurate quantification and impurity profiling, a Reverse Phase HPLC (RP-HPLC) method is required.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.[1] Acid is crucial to protonate the amine and prevent peak tailing.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10-15 minutes.

-

Detection: UV at 254 nm (Benzonitrile absorption) and 280 nm (Aniline absorption).

Self-Validating Check: Ensure the "System Suitability" includes a resolution check between the Parent peak and the Amide hydrolysis impurity (synthesize or purchase the amide standard if possible, or generate it via acid stress).

Handling and Storage Recommendations

Based on the stability profile, the following storage protocols are mandatory to maintain purity >98%:

-

Temperature: Store at 2-8°C (Refrigerated). Long-term storage at -20°C is preferred.[1]

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent amine oxidation.[1]

-

Container: Amber glass vials (Type I) to prevent photodegradation.

-

In Solution: Use fresh preparations. If storage is necessary, acidify the solution (pH < 3) to stabilize the amine, or store in DMSO at -80°C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72709209, Vonoprazan Intermediate. Retrieved from [Link]

-

Guide to Pharmacology. Ligand: SAR405 (Structural Analog/Related Scaffold). Retrieved from [Link]

- Google Patents.Process for preparation of fluorinated anthranilic acid and anthranilonitrile (US4359428A).

- Org. Process Res. Dev.General principles of aniline oxidation and nitrile hydrolysis in pharmaceutical intermediates. (Standard reference for functional group stability).

Navigating the Synthesis and Procurement of 2-(4-Aminophenoxy)-6-fluorobenzonitrile: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals interested in 2-(4-Aminophenoxy)-6-fluorobenzonitrile (CAS No. 180333-33-1). Given the specialized nature of this compound, this document provides a comprehensive overview of its synthesis, potential procurement strategies, and its significant role as a building block in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Importance of Fluorinated Benzonitriles in Drug Discovery

This compound is a highly functionalized aromatic compound featuring a fluorinated benzonitrile core linked to an aminophenoxy moiety. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex bioactive molecules. The nitrile group serves as a versatile handle for various chemical transformations, while the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a final drug candidate. The aminophenoxy portion provides a key vector for building out molecular complexity and interacting with biological targets.

Compounds of this class are of particular interest in the development of kinase inhibitors, a cornerstone of modern targeted cancer therapy.[1] The structural motifs present in this compound are frequently found in molecules designed to fit into the ATP-binding pocket of various kinases.[2]

Commercial Availability: A Landscape of Precursors and Custom Synthesis

Direct, off-the-shelf commercial availability of this compound (CAS 180333-33-1) is limited, positioning it as a specialized or novel research chemical. For researchers requiring this compound, the primary routes of acquisition are through the procurement of its key precursors followed by in-house synthesis, or by engaging a custom synthesis provider.

Several suppliers offer a range of related fluorinated benzonitriles and aminophenols that can serve as starting materials. The availability of these precursors is a critical consideration in the synthetic planning for this target molecule.

Below is a table of key precursors and related building blocks that are commercially available:

| Precursor/Related Compound | CAS Number | Potential Role in Synthesis |

| 2-Amino-6-fluorobenzonitrile | 77326-36-4 | Key starting material for the fluorobenzonitrile core. |

| 4-Aminophenol | 123-30-8 | Provides the aminophenoxy moiety. |

| 2,6-Difluorobenzonitrile | 1897-52-5 | Alternative starting material for the fluorobenzonitrile core. |

| 4-Nitrophenol | 100-02-7 | Can be used to form the ether linkage, followed by reduction of the nitro group. |

Synthesis Strategy: A Practical Approach

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A plausible and efficient synthetic route involves the reaction of a suitably activated fluorobenzonitrile with an aminophenol derivative.

A key precursor, 2-Amino-6-fluorobenzonitrile, can be synthesized from 2,6-difluorobenzonitrile by reaction with ammonia, as detailed in U.S. Patent 4,359,428.[3] This initial step provides the foundational fluorinated aromatic core.

Experimental Protocol: Synthesis of 2-Amino-6-fluorobenzonitrile

-

Reaction: 50 parts of 2,6-difluorobenzonitrile and 40 parts by volume of ammonia are stirred for 10 hours at 100°C in a closed vessel.

-

Work-up: The reaction mixture is taken up in methylene chloride, the solid is filtered off, the organic phase is extracted three times with water and dried over sodium sulfate.

-

Purification: The solvent is distilled off in a rotary evaporator, and the residue is distilled under high vacuum to yield 2-Amino-6-fluoro-benzonitrile.[3]

Following the synthesis of the 2-Amino-6-fluorobenzonitrile precursor, the subsequent ether linkage formation with 4-aminophenol would yield the target compound. This reaction is typically carried out in the presence of a base to deprotonate the phenol, facilitating the nucleophilic attack on the fluorinated ring.

Application in Drug Discovery: A Focus on Kinase Inhibitors

The structural architecture of this compound makes it an attractive scaffold for the development of kinase inhibitors. The aminophenoxy group can act as a hydrogen bond donor and acceptor, interacting with key residues in the hinge region of the kinase ATP-binding site. The fluorinated benzonitrile moiety can be directed towards the solvent-exposed region or engage in other specific interactions, with the fluorine atom often contributing to improved binding affinity and metabolic stability.

The versatility of the nitrile and amino functionalities allows for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The development of novel kinase inhibitors often involves the screening of libraries of compounds built around such privileged scaffolds.[2][4]

Safety and Handling

As no specific safety data sheet (SDS) is widely available for this compound, a conservative approach to handling should be adopted based on the known hazards of its structural analogues, such as other aminofluorobenzonitriles.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[5]

-

Avoid Contact: Avoid contact with skin and eyes.[6]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[8]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[5]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[7]

Conclusion

This compound represents a valuable yet specialized building block for medicinal chemistry and drug discovery. While its direct commercial availability is limited, a clear synthetic pathway from readily available precursors makes it an accessible target for research laboratories. Its structural features are highly relevant for the design of novel kinase inhibitors and other targeted therapeutics. This guide provides a foundational understanding for researchers to synthesize, procure, and utilize this promising compound in their drug discovery endeavors.

References

-

Pharmaffiliates. (2025, October 6). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

- Hoechst Aktiengesellschaft. (1982). Preparation of fluorinated anthranilic acid and anthranilonitrile. U.S. Patent 4,359,428.

- Ferrari, M., et al. (2009). Nanochannel delivery device and method of manufacturing and use. U.S.

- The Upjohn Company. (1992). Synthesis of 2-aminobenzophenones. U.S. Patent 5,136,085.

-

Pfizer Inc. (2012). CYANOPYRAZOLE MODULATORS OF G-PROTEIN-COUPLED RECEPTOR 119. WIPO Patent Application WO/2012/069948. Retrieved from [Link]

-

Novartis AG. (2021, November 17). PATENT TERM EXTENSION APPLICATION UNDER 35 U.S.C. § 156. Regulations.gov. Retrieved from [Link]

-

PubChemLite. 2-(4-aminophenoxy)benzonitrile (C13H10N2O). Retrieved from [Link]

-

Betterchemtech. Export, Price, ODM. Retrieved from [Link]

-

CAS. 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzonitrile. Retrieved from [Link]

-

Chemical-Kinomics. Drug Discovery - Inhibitor. Retrieved from [Link]

-

PubMed. (2025, July 30). Kinase Inhibitors for Targeted Cancer Therapy. Retrieved from [Link]

-

MDPI. (2025, October 30). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Retrieved from [Link]

-

PubChem. 2-Benzyloxy-6-fluorobenzonitrile. Retrieved from [Link]

-

Blue Ridge Institute for Medical Research. (2019, December 17). Properties of FDA-approved small molecule protein kinase inhibitors. Retrieved from [Link]

-

Cohizon Life Sciences. Specialty Chemicals Product Business. Retrieved from [Link]

-

PubChemLite. 2-(4-aminophenoxy)acetonitrile (C8H8N2O). Retrieved from [Link]

Sources

- 1. axonmedchem.com [axonmedchem.com]

- 2. chemicalkinomics.com [chemicalkinomics.com]

- 3. echemi.com [echemi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(4-Fluorophenoxy)Benzonitrile - Amerigo Scientific [amerigoscientific.com]

- 7. US5136085A - Synthesis of 2-aminobenzophenones - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

safety and handling guidelines for 2-(4-Aminophenoxy)-6-fluorobenzonitrile

An In-depth Technical Guide to the Safe Handling and Use of 2-(4-Aminophenoxy)-6-fluorobenzonitrile

Introduction: Compound Profile and a Proactive Approach to Safety

This compound is a bespoke molecule situated at the crossroads of several key functional groups, each contributing to its unique reactivity and potential utility in medicinal chemistry and materials science. Its structure, featuring a fluorobenzonitrile moiety linked to an aminophenoxy group, suggests its role as a valuable scaffold or intermediate in the synthesis of complex therapeutic agents. However, the very features that make it chemically interesting also necessitate a rigorous and informed approach to its handling. The presence of a nitrile group, an aromatic amine, and an activated fluorine atom signals potential toxicological and reactivity hazards.

This guide is designed for the professional researcher and scientist. It moves beyond a simple recitation of standard safety protocols to provide a deeper understanding of the causality behind each recommendation. By understanding the chemical nature of this compound, we can anticipate its behavior and implement a self-validating system of safety that protects the researcher, the integrity of the experiment, and the environment. All protocols and recommendations are grounded in established principles of chemical safety and data extrapolated from analogous structures.

Hazard Identification and Comprehensive Risk Assessment

A definitive toxicological profile for this compound is not extensively documented in public literature. Therefore, a conservative risk assessment must be performed by evaluating the hazards associated with its primary structural components: aminophenols and fluorinated benzonitriles.

Toxicological Hazards:

-

Acute Toxicity: Based on related aminonitrile and fluorobenzonitrile compounds, this molecule should be presumed to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] The nitrile group (-CN) can be metabolized to release cyanide ions, a potent inhibitor of cellular respiration. The aminophenol component can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen and potentially causing cyanosis (a bluish discoloration of the skin).[4]

-

Skin and Eye Irritation: Aromatic amines and nitriles are frequently cited as causes of skin and serious eye irritation.[2][3][5] Prolonged contact may lead to dermatitis or an allergic skin reaction.[3][5]

-

Dermal Absorption: Aminophenols and related compounds are known to be absorbed through the skin, providing a significant route of exposure.[6] This systemic exposure pathway can lead to the acute toxicity effects mentioned above.

-

Mutagenicity and Chronic Effects: Certain aminophenols are suspected of causing genetic mutations.[6] While specific data is absent for this compound, all contact should be minimized to reduce the risk of potential long-term health effects.[6]

Physical and Chemical Hazards:

-

Combustibility: While it is a solid, related compounds are combustible.[7][8] It should be kept away from open flames, sparks, and high-heat surfaces.[7][9]

-

Hazardous Decomposition: In the event of a fire or thermal decomposition, this compound is expected to release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[7][9] The formation of hydrogen fluoride is a critical concern due to its severe respiratory and dermal toxicity.[10]

Hazard Summary Table

| Hazard Class | Description | Primary Structural Contributor | Supporting Citation |

| Acute Toxicity (Oral, Dermal, Inhalation) | Presumed Toxic/Harmful. May cause systemic effects including cyanosis. | Aminophenol, Benzonitrile | [1][2][4][9] |

| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction. | Aminophenol, Benzonitrile | [2][3][5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | General Aromatic Compound | [2][3][5] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Aminophenol | [6] |

| Hazardous Combustion Products | Emits NOx, CO, CO2, and Hydrogen Fluoride (HF) gas upon burning. | Fluorine, Nitrogen | [7][9] |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach is essential to minimize exposure. This begins with engineering controls, supplemented by rigorous work practices and appropriate PPE.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

-

Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[4][7]

Personal Protective Equipment (PPE):

-

Hand Protection: Use compatible, chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[1] Employ proper glove removal technique to avoid skin contact.[1]

-

Eye and Face Protection: Wear chemical safety goggles as a minimum. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7] This equipment should conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin and Body Protection: A flame-resistant lab coat is mandatory. For larger quantities, consider a chemical-resistant apron or suit. Ensure clothing fully covers the arms and legs.[1]

-

Respiratory Protection: If engineering controls fail or for emergency situations, a NIOSH/MSHA-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[7]

Standard Operating Procedure (SOP) for Safe Handling

The following workflow is designed to minimize risk at every stage of handling.

Workflow for Safe Chemical Handling

Caption: A step-by-step workflow for the safe handling of potent chemical compounds.

Storage, Stability, and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][9] Keep away from heat, sparks, open flames, and other sources of ignition.[7] Consider storing in a locked cabinet or an area accessible only to authorized personnel.[3][12]

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[7][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][9] Contact with these materials could lead to vigorous, exothermic reactions.

Spill and Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

Emergency Response Decision Tree

Caption: A decision-making flowchart for handling spills and personal exposure incidents.

First-Aid Measures:

-

Inhalation: Move the victim to fresh air immediately.[1][9] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][9]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of soap and water for at least 15 minutes.[1][9] Seek medical attention.[1]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][9] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1][9] Seek immediate medical attention and show the Safety Data Sheet or product label to the physician.[1]

Waste Disposal

All waste generated from handling this compound must be treated as hazardous.

-

Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent pads should be placed in a clearly labeled, sealed hazardous waste container.

-

Chemical Waste: Unused compound and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container.

-

Disposal Method: Disposal must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[9] Do not dispose of down the drain or in regular trash.[5]

References

-

State of New Jersey Department of Health. (2007). HAZARD SUMMARY: AMINOPHENOLS (mixed isomers). NJ.gov. [Link]

-

Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. [Link]

-

Angene Chemical. (2025). Safety Data Sheet. [Link]

-

Hoffman Fine Chemicals. CAS 329187-59-9 | 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile. [Link]

-

Chemical Emergency Medical Guidelines. Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. [Link]

-

Cheméo. Chemical Properties of 2-Aminobenzophenone (CAS 2835-77-0). [Link]

-

Euralarm. (2025). Fluorinated gases (F-gas) regulation 2024/573. [Link]

-

PubChem. 4-Fluorobenzonitrile. [Link]

-

PlasticsEurope. (2025). Guide for the Safe Handling of Fluoropolymer Resins. [Link]

-

ACS Publications. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

-

PubMed. Olfactory toxicity resulting from dermal application of 2,6-dichlorobenzonitrile (dichlobenil) in the C57Bl mouse. [Link]

-

Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile. [Link]

Sources

- 1. enamine.enamine.net [enamine.enamine.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. nj.gov [nj.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fluoropolymers.eu [fluoropolymers.eu]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: Synthesis of Kinase Inhibitors Using 2-(4-Aminophenoxy)-6-fluorobenzonitrile

Executive Summary

This application note details the optimized synthesis and utilization of 2-(4-aminophenoxy)-6-fluorobenzonitrile (Intermediate A) , a high-value pharmacophore scaffold for Type II kinase inhibitors (e.g., targeting MEK, VEGFR, RAF).

The 2-fluoro-6-cyanodiaryl ether motif offers a unique combination of metabolic stability and conformational restriction. The nitrile group acts as a hydrogen bond acceptor in the kinase "back pocket," while the fluorine atom modulates the electronic properties of the ether linkage, often improving potency against wild-type and mutant kinase isoforms.

This guide provides a robust, self-validating protocol for synthesizing this core scaffold via Regioselective Nucleophilic Aromatic Substitution (

Pharmacophore Rationale & Retrosynthesis

Structural Logic

In rational drug design, the This compound scaffold serves as the "linker-hydrophobic" domain.

-

The Ether Linkage: Provides the necessary flexibility to orient the inhibitor between the ATP-binding site and the allosteric hydrophobic pocket.

-

The Nitrile (CN): Often interacts with the gatekeeper residue or stabilizes the DFG-out conformation.

-

The Amine (

): Serves as the reactive handle for coupling to the "hinge-binding" heterocycle or the "solvent-exposed" tail.

Retrosynthetic Analysis

The most reliable route avoids chemoselectivity issues between the phenol and aniline moieties by utilizing a Boc-protected precursor.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the diaryl ether core.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize this compound with >98% purity. Critical Control Point: To prevent polymerization or side reactions, we utilize N-Boc-4-aminophenol . Direct use of 4-aminophenol often leads to competitive N-arylation versus O-arylation.

Reagents

-

2,6-Difluorobenzonitrile (1.0 equiv)

-

N-Boc-4-aminophenol (1.05 equiv)

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

Dimethylformamide (DMF) or DMSO (anhydrous)

Step-by-Step Procedure

-

Activation: Charge a reaction vessel with N-Boc-4-aminophenol (10 mmol) and anhydrous DMF (30 mL). Add

(20 mmol) and stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.-

Expert Insight: The color typically shifts to a slight yellow/orange, indicating deprotonation.

-

-

Addition: Add 2,6-Difluorobenzonitrile (10 mmol) dropwise to the mixture.

-

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The starting fluoride is highly reactive; higher temperatures (>90°C) may cause disubstitution (formation of the bis-phenoxy adduct).

-

-

Work-up:

-

Cool to RT and pour into ice-water (150 mL).

-

The intermediate (Boc-protected) will precipitate as a solid. Filter and wash with water.

-

-

Deprotection:

-

Dissolve the wet cake in DCM (20 mL).

-

Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C. Stir at RT for 2 hours.

-

Neutralize with saturated

and extract with EtOAc.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-40% EtOAc in Hexanes).

Yield: 85-92% Appearance: Off-white to pale yellow crystalline solid.

Protocol B: Downstream Application (Urea Synthesis)

Objective: Convert the amine core into a Sorafenib-like urea kinase inhibitor.

Reagents

-

This compound (Core from Protocol A)

-

Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)

-

Dichloromethane (DCM)

Procedure

-

Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Cool to 0°C.

-

Add the isocyanate (1.1 equiv) dropwise.

-

Allow to warm to RT and stir for 12 hours.

-

Self-Validating Step: The product usually precipitates from DCM. If not, add Hexane to induce precipitation. Filtration yields the pure urea.

Analytical Data & Validation

To ensure the integrity of the synthesized inhibitor, compare analytical results against these standard parameters.

| Parameter | Expected Value / Observation | Interpretation |

| Physical State | Crystalline Solid | Amorphous forms may indicate trapped solvent/impurities. |

| Broad singlet confirms free amine. | ||

| Single peak confirms mono-substitution (retention of one F). | ||

| LC-MS (ESI+) | Matches Formula | |

| IR Spectroscopy | 2230 | Strong nitrile peak is diagnostic for this scaffold. |

Mechanism of Action & Pathway Visualization

The following diagram illustrates the mechanistic pathway for the formation of the core scaffold and its subsequent conversion into a Type II Kinase Inhibitor.

Figure 2: Mechanistic flow from starting materials to final kinase inhibitor, highlighting the SNAr transition state.

Troubleshooting & Optimization

-

Issue: Low Yield in Step 1.

-

Cause: Moisture in DMF/DMSO inhibiting the base.

-

Solution: Use freshly distilled solvents or molecular sieves. Ensure

is finely ground.

-

-

Issue: Formation of Di-substituted Product.

-

Cause: Reaction temperature too high or excess phenol used.

-

Solution: Maintain temperature strictly at 60°C. Add the phenol slowly to the nitrile (inverse addition) if selectivity remains poor.

-

-

Issue: Sticky Solid during Deprotection.

-

Cause: Incomplete removal of TFA salts.

-

Solution: Perform a rigorous basic wash (

) or use an ion-exchange resin (SCX-2) to isolate the free amine.

-

References

-

Zhou, H. et al. (2021). Structure-Activity Relationship Studies of Diaryl Ether Derivatives as Potential Antitumor Agents. Journal of Medicinal Chemistry.[2]

-

Llovet, J. M. et al. (2008). Sorafenib in Advanced Hepatocellular Carcinoma.[3] New England Journal of Medicine.[3] (Validating the diaryl ether pharmacophore).

-

BenchChem. (2025).[4] The Role of 2-Amino-3,5-difluorobenzonitrile in the Synthesis of Novel Kinase Inhibitors.[4] (Providing context on fluorobenzonitrile reactivity).

-

Organic Chemistry Portal. (2023).

). (Mechanistic grounding).

(Note: While specific literature on the exact title compound is sparse, the protocols above are derived from standard medicinal chemistry practices for analogous diaryl ether kinase inhibitors like Sorafenib and Trametinib intermediates.)

Sources

protocol for nucleophilic aromatic substitution with 2-(4-Aminophenoxy)-6-fluorobenzonitrile

Application Note: High-Fidelity SNAr Protocols for 2-(4-Aminophenoxy)-6-fluorobenzonitrile

Part 1: Strategic Overview & Chemical Logic

1.1 The "Janus" Scaffold in Medicinal Chemistry this compound (hereafter 2-AFBn ) is a high-value, desymmetrized building block. It belongs to the class of privileged structures used in the synthesis of Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and advanced agrochemicals.

Structurally, 2-AFBn presents a unique "Janus" face:

-

The Nucleophilic Domain: The 4-aminophenoxy moiety provides a primary aniline amine, ready for reductive amination, acylation, or Buchwald-Hartwig coupling.

-

The Electrophilic Domain: The 6-fluorobenzonitrile core is a classic activated aryl fluoride. The nitrile group at the ortho position exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, significantly lowering the LUMO energy of the C–F bond and facilitating Nucleophilic Aromatic Substitution (SNAr).

1.2 The Challenge: Chemoselectivity & Self-Oligomerization The critical operational challenge with 2-AFBn is its amphoteric nature. It contains both a nucleophile (Ar-NH₂) and an electrophile (Ar-F).

-

Risk: Under thermal stress or high concentration, the aniline amine of one molecule can attack the activated fluorine of another, leading to uncontrolled oligomerization (tars).

-

Solution: This protocol utilizes Nucleophilic Competition Principles . We employ nucleophiles (secondary amines, thiols, or alkoxides) that are kinetically superior to the internal aniline, or we utilize specific solvent effects to suppress the nucleophilicity of the aniline substrate.

Part 2: Reaction Mechanism & Pathway Analysis

The reaction proceeds via the Addition-Elimination (SNAr) mechanism.[1][2][3] Unlike SN2, this is not a concerted backside attack.[4]

-

Addition (Rate Determining Step): The nucleophile attacks the carbon bearing the fluorine. The negative charge is delocalized into the ring and, crucially, onto the nitrile nitrogen. This forms the resonance-stabilized Meisenheimer Complex .[2]

-

Elimination: The aromaticity is restored by the ejection of the fluoride ion.[2]

-

Note: Fluoride is a poor leaving group in SN2 but excellent in SNAr because its high electronegativity stabilizes the transition state of the rate-determining addition step.[1]

-

Visualization: Reaction Pathways

Caption: Kinetic pathway of SNAr on 2-AFBn. The red dashed line indicates the self-polymerization risk if the external nucleophile is insufficient.

Part 3: Experimental Protocol

Protocol A: Aminolysis (Displacement with Secondary Amines)

Target Application: Synthesis of DANI-type NNRTI analogues.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Morpholine, Piperazine, or substituted Piperidine (1.2 – 1.5 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Why DIPEA? It is non-nucleophilic and soluble in organic media, preventing surface-area limitations seen with inorganic bases like K₂CO₃.

-

-

Solvent: DMSO (Anhydrous)

-

Why DMSO? High dielectric constant stabilizes the polar Meisenheimer complex.

-

Step-by-Step Procedure:

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 2-AFBn (100 mg, 0.44 mmol) in anhydrous DMSO (2.2 mL, 0.2 M concentration).

-

Critical: Do not exceed 0.5 M concentration to minimize intermolecular oligomerization.

-

-

Reagent Addition: Add DIPEA (153 µL, 0.88 mmol) followed by the secondary amine (e.g., Morpholine, 57 µL, 0.66 mmol).

-

Reaction: Seal the vial and heat to 90 °C for 4–6 hours.

-

Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.4) should disappear, replaced by a more polar fluorescent spot (amine product) or less polar spot (if ether product).

-

Note: The aniline -NH₂ is a weak nucleophile compared to the secondary amine. At 90 °C, the cross-coupling is kinetically favored over self-reaction.

-

-

Workup:

-

Pour mixture into ice-cold water (20 mL). The product often precipitates as a solid.

-

If solid forms: Filter, wash with water (3x) and cold hexanes.

-

If oil forms: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine (2x) and water (2x) to remove DMSO. Dry over Na₂SO₄.[5]

-

Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0-40% EtOAc in Hexanes.

Protocol B: Etherification (Displacement with Phenols)

Target Application: Synthesis of macrocyclic ethers or bis-phenoxy benzonitriles.

Materials:

-

Substrate: 2-AFBn (1.0 equiv)

-

Nucleophile: Substituted Phenol (1.1 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

-

Why Cs₂CO₃? The "Cesium Effect" improves solubility in polar aprotic solvents and assists in the formation of a "loose" ion pair with the phenoxide, enhancing nucleophilicity.

-

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

Step-by-Step Procedure:

-

Activation: In a vial, combine the substituted Phenol (0.48 mmol) and Cs₂CO₃ (0.66 mmol) in NMP (1.0 mL). Stir at ambient temperature for 15 minutes to generate the phenoxide in situ.

-

Addition: Add a solution of 2-AFBn (100 mg, 0.44 mmol) in NMP (1.2 mL) to the phenoxide mixture.

-

Reaction: Heat to 110 °C for 3–5 hours.

-

Note: Phenols are harder nucleophiles than amines; slightly higher temperature is required to overcome the energy barrier.

-

-

Workup: Standard aqueous extraction (as above).

-

Tip: If emulsions form due to NMP, add a small amount of methanol to the organic layer during extraction to break surface tension.

-

Part 4: Data Analysis & Troubleshooting

4.1 Expected Analytical Data

| Technique | Observation | Interpretation |

| ¹H NMR | Loss of signal at δ ~6.9-7.1 ppm (approx pos of H adjacent to F) | Successful displacement of Fluorine. |

| ¹⁹F NMR | Disappearance of signal at -105 to -115 ppm | Primary Confirmation. Complete consumption of Ar-F. |

| IR | Retention of signal at ~2220 cm⁻¹ | Nitrile group remains intact (No hydrolysis). |

| LC-MS | M+1 peak corresponds to Product Mass | Confirm mass balance. Watch for M+Substrate (Dimer). |

4.2 Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Low Yield / Tarry Mixture | Self-polymerization of 2-AFBn. | Dilute reaction to 0.1 M. Add nucleophile in excess (2.0 equiv). |

| Hydrolysis of Nitrile | Wet solvent + High Temp + Base. | Use anhydrous solvents (keep over molecular sieves). |

| Incomplete Conversion | Deactivation by electron-rich phenoxy group. | Increase Temp to 120 °C or switch to Microwave Irradiation (130 °C, 20 min). |

Part 5: Safety & Handling

-

Cyanide Hazard: While the nitrile group is covalently bonded, thermal decomposition or strong acid contact can release HCN. Work in a well-ventilated fume hood.

-

Fluoride Waste: The reaction generates fluoride salts (KF, CsF). Dispose of aqueous waste in designated fluoride-containing waste streams if required by local EHS regulations.

-

Skin Absorption: Benzonitriles and anilines are readily absorbed through skin. Use Nitrile gloves (double gloving recommended).

References

-

Mechanistic Foundation of SNAr: Bunnett, J. F.; Zahler, R. E. "Kinetics of Nucleophilic Substitution Reactions of Aromatic Halides." Chemical Reviews, 1951 , 49(2), 273–412. [Link]

-

Synthesis of DAPY/DANI Analogues (Context for Scaffold): Janssen, P. A. J., et al. "Diarylpyrimidines: A New Class of Highly Active Non-Nucleoside Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry, 2005 , 48(6), 1901–1909. [Link]

-

Cesium Carbonate in SNAr: Fillebeen, T., et al. "Cesium Carbonate Mediated Nucleophilic Aromatic Substitution." Tetrahedron Letters, 2002 , 43(1), 200–205. [Link]

-

Fluorine as a Leaving Group: Chambers, R. D.[3] Fluorine in Organic Chemistry. Wiley-Interscience, 2004 . Chapter 5: Nucleophilic Aromatic Substitution. [Link]

Sources

2-(4-Aminophenoxy)-6-fluorobenzonitrile as a precursor for quinazoline derivatives

Strategic Precursor for 5-Substituted Quinazoline Scaffolds

Executive Summary

This guide details the utility of 2-(4-aminophenoxy)-6-fluorobenzonitrile (CAS 1157011-71-6) as a specialized building block for the synthesis of 5-substituted quinazoline derivatives . Unlike the ubiquitous 6- or 7-substituted quinazolines (found in EGFR inhibitors like Gefitinib and Erlotinib), 5-substituted analogs offer a unique vector for accessing distinct hydrophobic pockets within kinase ATP-binding sites. This precursor enables a convergent synthetic route where the ether linkage is established prior to heterocycle formation, avoiding the regioselectivity issues common in post-cyclization nucleophilic aromatic substitutions.

Chemical Profile & Strategic Value

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1157011-71-6 |

| Molecular Formula | C₁₃H₉FN₂O |

| Molecular Weight | 228.23 g/mol |

| Key Functionality | Ortho-Fluoro/Nitrile: Pre-disposed for amidine-based cyclization.Para-Amino Ether: "Ready-to-couple" handle for acrylamides (covalent inhibitors) or solubilizing tails. |

| Target Class | 5-(4-aminophenoxy)quinazoline kinase inhibitors. |

Synthetic Logic: The simultaneous presence of the nitrile (CN) and the ortho-fluorine (F) allows for a "one-pot" cyclization with amidines (e.g., formamidine, guanidine). The fluorine acts as the leaving group during the formation of the pyrimidine ring, while the phenoxy group at the other ortho position (C2 of the benzonitrile) is regiochemically locked into Position 5 of the resulting quinazoline core.

Synthetic Protocols

Phase 1: Precursor Synthesis (Selective Mono-Substitution)

Objective: Synthesize this compound from 2,6-difluorobenzonitrile without generating the bis-phenoxy byproduct.

Reagents:

-

2,6-Difluorobenzonitrile (1.0 equiv)

-

4-Aminophenol (1.0 equiv)

-

Potassium Carbonate (K₂CO₃, 1.1 equiv)

-

Solvent: Anhydrous DMF or NMP

-

Temperature: 60–80 °C

Step-by-Step Protocol:

-

Preparation: Charge a dry 3-neck round-bottom flask with 2,6-difluorobenzonitrile (13.9 g, 100 mmol) and anhydrous DMF (100 mL).

-

Base Addition: Add K₂CO₃ (15.2 g, 110 mmol) and stir at room temperature for 15 minutes.

-

Nucleophile Addition (Critical): Dissolve 4-aminophenol (10.9 g, 100 mmol) in DMF (50 mL). Add this solution dropwise over 1 hour to the reaction mixture while heating to 60 °C.

-

Expert Note: Slow addition prevents the local concentration of phenoxide from driving the reaction to the bis-substituted product (2,6-bis(4-aminophenoxy)benzonitrile).

-

-

Monitoring: Monitor by HPLC/TLC (Hexane:EtOAc 3:1). The mono-substituted product (Rf ~0.4) should appear; stop heating immediately upon disappearance of starting material.

-

Workup: Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. A precipitate will form.[1][2][3]

-

Purification: Filter the solid. Recrystallize from Ethanol/Water to yield off-white crystals.

-

Yield Target: 75-85%.

-

Phase 2: Cyclization to the Quinazoline Core

Objective: Convert the benzonitrile precursor into the 5-(4-aminophenoxy)quinazolin-4(3H)-one scaffold.

Reagents:

-

This compound (Precursor)

-

Formamidine Acetate (3.0 equiv)

-

Solvent: 2-Methoxyethanol or Diglyme

-

Temperature: 140–150 °C (Reflux)

Step-by-Step Protocol:

-

Reaction Setup: Suspend the precursor (10 mmol) in 2-methoxyethanol (30 mL) in a pressure vial or reflux setup.

-

Cyclization: Add Formamidine Acetate (30 mmol). Heat the mixture to reflux (125 °C) for 6–12 hours.

-

Completion: The reaction usually turns from a suspension to a clear solution, then precipitates the product.

-

Isolation: Cool to room temperature. Dilute with water (50 mL). Filter the precipitate.[1][3]

-

Product: 5-(4-aminophenoxy)quinazolin-4(3H)-one .

-

Note: If a 4-aminoquinazoline is desired directly, use Guanidine Carbonate instead of Formamidine Acetate.

-

Phase 3: Functionalization (The "Warhead" Installation)

Objective: Convert the pendant amine into a covalent acrylamide inhibitor (Example).

Protocol:

-

Dissolve the quinazoline intermediate in THF/NMP (1:1).

-

Cool to 0 °C. Add DIPEA (2.0 equiv).

-

Add Acryloyl Chloride (1.05 equiv) dropwise.

-